Lipophilicity: 5-Position vs. 3-Methyl Analog
The predicted lipophilicity (XLogP3) of 1-Imidazo[1,2-a]pyridin-5-ylethanamine is 1.1 [1]. This value differs from the predicted XLogP3 of 1.5 for the 3-substituted analog, 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine, indicating a potential difference in passive membrane permeability and solubility profile [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 (Computed) |
| Comparator Or Baseline | 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine: 1.5 (Computed) |
| Quantified Difference | Δ XLogP3 = 0.4 (36% lower for target compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem). The comparator also has a methyl group at the 7-position, influencing lipophilicity. |
Why This Matters
A lower LogP value suggests better aqueous solubility and potentially different ADME properties, which can be a critical factor in selecting a lead-like scaffold for further optimization.
- [1] Kuujia. Cas no 1468785-96-7 (1-imidazo[1,2-a]pyridin-5-ylethanamine). Computed Properties: XLogP3. View Source
- [2] Kuujia. Cas no 171346-86-4 (2-(7-Methylimidazo[1,2-a]pyridin-3-yl)ethanamine). Computed Properties: XLogP3. View Source
